molecular formula C4H5N3O3 B2464301 (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674389-78-6

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B2464301
CAS RN: 1674389-78-6
M. Wt: 143.102
InChI Key: UVDHKCKGFQOYAM-UHFFFAOYSA-N
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Description

“(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C4H5N3O3 . It has an average mass of 143.101 Da and a monoisotopic mass of 143.033096 Da .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was also reported, featuring an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” consists of a 1,2,4-triazole ring attached to an acetic acid group . The IR absorption spectra of related compounds showed two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

“(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” has a density of 1.8±0.1 g/cm3, a boiling point of 522.9±52.0 °C at 760 mmHg, and a flash point of 270.0±30.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Future Directions

The future research directions could involve further exploration of the biological activities of 1,2,4-triazole derivatives . The development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform could be a promising area of research .

Mechanism of Action

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also interact with its targets in a similar manner, leading to changes in cell behavior.

Biochemical Pathways

Triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Some triazole derivatives have shown potent inhibitory activities against cancer cell lines . This suggests that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid might also have similar effects.

properties

IUPAC Name

2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-4(10)6-7/h2H,1H2,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDHKCKGFQOYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

CAS RN

1674389-78-6
Record name 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid
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